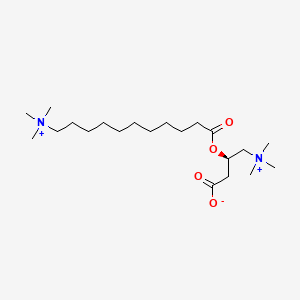

11-Trimethylaminoundecanoyl-L-carnitine

Description

Properties

CAS No. |

61102-30-5 |

|---|---|

Molecular Formula |

C21H43N2O4+ |

Molecular Weight |

387.6 g/mol |

IUPAC Name |

(3R)-4-(trimethylazaniumyl)-3-[11-(trimethylazaniumyl)undecanoyloxy]butanoate |

InChI |

InChI=1S/C21H43N2O4/c1-22(2,3)16-14-12-10-8-7-9-11-13-15-21(26)27-19(17-20(24)25)18-23(4,5)6/h19H,7-18H2,1-6H3/q+1/t19-/m1/s1 |

InChI Key |

BROJABVNXZXIBQ-LJQANCHMSA-N |

SMILES |

C[N+](C)(C)CCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

Isomeric SMILES |

C[N+](C)(C)CCCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C |

Canonical SMILES |

C[N+](C)(C)CCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

Other CAS No. |

61102-30-5 |

Synonyms |

11-trimethylaminoundecanoyl-L-carnitine |

Origin of Product |

United States |

Formation and Interconversion Pathways of 11 Trimethylaminoundecanoyl L Carnitine

Interplay with the Broader L-Carnitine Biosynthesis Pathway

The synthesis of 11-Trimethylaminoundecanoyl-L-carnitine is intrinsically linked to the de novo biosynthesis of its parent molecule, L-carnitine. The availability of L-carnitine is a critical prerequisite for the formation of its acyl esters, including 11-Trimethylaminoundecanoyl-L-carnitine.

The endogenous production of L-carnitine is a multi-step enzymatic process that occurs primarily in the liver, kidneys, and brain. It begins with the essential amino acids L-lysine and L-methionine. Lysine (B10760008) provides the carbon backbone of L-carnitine, while methionine donates the methyl groups that form the characteristic trimethylammonium moiety.

The formation of an acylcarnitine such as 11-Trimethylaminoundecanoyl-L-carnitine occurs through a process of esterification. This reaction involves the transfer of an acyl group from an activated fatty acid molecule, in the form of acyl-Coenzyme A (acyl-CoA), to the hydroxyl group of L-carnitine. This reversible reaction is catalyzed by a family of enzymes known as carnitine acyltransferases.

Enzymatic Formation and Substrate Specificity

Based on the length of the acyl chain, the formation of 11-Trimethylaminoundecanoyl-L-carnitine from L-carnitine and 11-trimethylaminoundecanoyl-CoA would be catalyzed by a long-chain carnitine acyltransferase. The family of carnitine acyltransferases is broadly categorized based on their substrate specificity for the length of the fatty acyl chain.

| Enzyme Family | Preferred Acyl-CoA Chain Length | Subcellular Localization |

| Carnitine Acetyltransferase (CrAT) | Short-chain (C2-C4) | Mitochondria, Peroxisomes, Endoplasmic Reticulum |

| Carnitine Octanoyltransferase (CROT) | Medium-chain (C6-C10) | Peroxisomes |

| Carnitine Palmitoyltransferase (CPT) | Long-chain (C12-C18) | Mitochondria |

This table provides a general overview of carnitine acyltransferase families and their substrate preferences.

The interconversion of 11-Trimethylaminoundecanoyl-L-carnitine back to L-carnitine and 11-trimethylaminoundecanoyl-CoA is also a crucial aspect of its metabolic role. This reverse reaction, also catalyzed by carnitine acyltransferases, allows for the release of the acyl group within cellular compartments, such as the mitochondria, where it can enter metabolic pathways like beta-oxidation for energy production. The direction of the reaction is influenced by the relative concentrations of the substrates and products.

The interplay, therefore, is a dynamic one: L-carnitine is first synthesized through its dedicated pathway, and then it is available to be reversibly converted into various acylcarnitines, including 11-Trimethylaminoundecanoyl-L-carnitine, depending on the metabolic state of the cell and the availability of specific acyl-CoAs.

Molecular and Cellular Mechanisms Involving 11 Trimethylaminoundecanoyl L Carnitine

Role in Fatty Acid Transport and Mitochondrial β-Oxidation Pathways

The transport of fatty acids into the mitochondria is a multi-step process known as the carnitine shuttle, which involves several key enzymes and transporters. youtube.commdpi.com 11-Trimethylaminoundecanoyl-L-carnitine is an intermediate molecule within this shuttle, formed from its corresponding long-chain fatty acid.

The journey of the 11-trimethylaminoundecanoyl acyl group into the mitochondria begins at the outer mitochondrial membrane with the enzyme Carnitine Palmitoyltransferase I (CPT-I). nih.govwikipedia.org CPT-I catalyzes the transfer of the 11-trimethylaminoundecanoyl group from its Coenzyme A (CoA) ester to L-carnitine, forming 11-Trimethylaminoundecanoyl-L-carnitine. mdpi.comwikipedia.org This reaction is the rate-limiting step in long-chain fatty acid oxidation. nih.gov CPT-I is subject to regulation by molecules like malonyl-CoA, a key intermediate in fatty acid synthesis, which ensures that fatty acid oxidation is inhibited when synthesis is active. caldic.com

Once 11-Trimethylaminoundecanoyl-L-carnitine is transported into the mitochondrial matrix, Carnitine Palmitoyltransferase II (CPT-II) performs the reverse reaction. mdpi.comwikipedia.org CPT-II, located on the inner mitochondrial membrane, transfers the 11-trimethylaminoundecanoyl group from L-carnitine back to a CoA molecule within the matrix. wikipedia.orgutah.edumedlineplus.gov This regenerates 11-trimethylaminoundecanoyl-CoA, which can then enter the β-oxidation spiral, and frees L-carnitine to be transported back to the cytosol. mdpi.comutah.edu

After its formation by CPT-I in the intermembrane space, 11-Trimethylaminoundecanoyl-L-carnitine must cross the inner mitochondrial membrane. wikipedia.org This translocation is mediated by the carnitine-acylcarnitine translocase (CACT), also known as solute carrier family 25 member 20 (SLC25A20). wikipedia.orgmedlineplus.gov CACT functions as an antiporter, facilitating the movement of one molecule of 11-Trimethylaminoundecanoyl-L-carnitine from the intermembrane space into the matrix in exchange for one molecule of free L-carnitine moving out of the matrix. utah.eduwikipedia.orgnih.gov This exchange is a critical step that links the activities of CPT-I and CPT-II and ensures a continuous supply of both acyl groups for oxidation and free carnitine for further transport. nih.gov

| Enzyme/Transporter | Location | Function Relative to 11-Trimethylaminoundecanoyl-L-carnitine | Reference |

|---|---|---|---|

| Carnitine Palmitoyltransferase I (CPT-I) | Outer Mitochondrial Membrane | Catalyzes the formation of 11-Trimethylaminoundecanoyl-L-carnitine from 11-trimethylaminoundecanoyl-CoA and L-carnitine. | nih.govmdpi.comwikipedia.org |

| Carnitine-Acylcarnitine Translocase (CACT) | Inner Mitochondrial Membrane | Transports 11-Trimethylaminoundecanoyl-L-carnitine into the mitochondrial matrix in exchange for free carnitine. | wikipedia.orgnih.gov |

| Carnitine Palmitoyltransferase II (CPT-II) | Inner Mitochondrial Membrane (Matrix Side) | Converts 11-Trimethylaminoundecanoyl-L-carnitine back to 11-trimethylaminoundecanoyl-CoA within the matrix. | mdpi.comwikipedia.org |

The carnitine system plays a vital role in maintaining the balance between free Coenzyme A (CoA) and acyl-CoA esters within the cell. nih.govnih.gov By converting 11-trimethylaminoundecanoyl-CoA to its carnitine ester, the CPT system releases a molecule of free CoA in the cytoplasm. nih.gov Inside the mitochondria, the reversible transfer of acetyl groups from acetyl-CoA to carnitine, catalyzed by carnitine acetyltransferase, helps to buffer the acetyl-CoA/CoA ratio. nih.gov This buffering action is crucial for maintaining metabolic flexibility, as a high ratio of acetyl-CoA to free CoA can inhibit key enzymes in glucose metabolism, such as pyruvate (B1213749) dehydrogenase. nih.govnih.gov The formation and transport of acylcarnitines like 11-Trimethylaminoundecanoyl-L-carnitine are thus integral to regulating the CoA pool, ensuring that cellular metabolic processes can proceed efficiently. caldic.comnih.gov

Influence on Cellular Bioenergetics and ATP Production

The transport of the 11-trimethylaminoundecanoyl group into the mitochondrial matrix directly fuels cellular bioenergetics. Once converted back to 11-trimethylaminoundecanoyl-CoA, the fatty acid undergoes β-oxidation. utah.edu This metabolic pathway systematically cleaves the fatty acyl chain into two-carbon acetyl-CoA units. youtube.com These acetyl-CoA molecules then enter the citric acid cycle, leading to the production of the reducing equivalents NADH and FADH₂, which in turn donate electrons to the electron transport chain to drive the synthesis of large quantities of ATP. nih.gov The efficient transport of the acyl group via 11-Trimethylaminoundecanoyl-L-carnitine is therefore essential for energy production, particularly in tissues with high energy demands like the heart and skeletal muscle, which rely heavily on fatty acid oxidation. nih.govnih.gov

Potential Interactions with Specific Cellular Receptors or Transporters (excluding OCTN2 in human clinical context)

The journey of the 11-trimethylaminoundecanoyl moiety begins before its interaction with the carnitine shuttle. The initial uptake of the parent fatty acid (11-trimethylaminoundecanoic acid) from the bloodstream into the cell is facilitated by a suite of transporters at the plasma membrane. These include fatty acid transport proteins (FATP) and plasma membrane fatty acid binding proteins (FABPpm). nih.govcaldic.com Once inside the cell, these fatty acids are activated to their CoA esters, a step that traps them intracellularly and prepares them for mitochondrial transport. caldic.com While the transport of the resulting acylcarnitine, 11-Trimethylaminoundecanoyl-L-carnitine, is specifically handled by the CACT transporter in the mitochondrial membrane, the initial uptake relies on these other cell-surface fatty acid transporters.

Theoretical Implications for Membrane Integrity and Function in Specific Cellular Compartments

The compound 11-Trimethylaminoundecanoyl-L-carnitine is a member of the long-chain acylcarnitine family. While direct experimental data on this specific molecule is limited, its theoretical implications for membrane integrity and function can be extrapolated from the well-documented behavior of other long-chain acylcarnitines. These molecules are known to be amphiphilic, possessing both a hydrophilic (water-loving) carnitine head group and a hydrophobic (water-repelling) acyl tail. This dual nature dictates their interaction with cellular membranes, particularly in compartments where fatty acid metabolism is prominent, such as mitochondria.

The primary role of long-chain acylcarnitines is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for subsequent energy production via β-oxidation. mdpi.comyoutube.com This process is crucial for tissues with high energy demands, like the heart and skeletal muscles. nih.gov However, the accumulation of long-chain acylcarnitines, which can occur under pathological conditions such as ischemia or in certain metabolic disorders, has been shown to have significant effects on membrane structure and function. nih.gov

Interaction with Cellular Membranes:

The zwitterionic and amphiphilic properties of long-chain acylcarnitines enable them to insert into the phospholipid bilayers of cellular membranes. The undecanoyl (11-carbon) chain of 11-Trimethylaminoundecanoyl-L-carnitine is of sufficient length to favor its partitioning into the membrane. nih.gov This insertion is not a passive event; it can alter the physical properties of the membrane. Studies on similar long-chain acylcarnitines have demonstrated that their presence within the membrane can increase its fluidity. frontiersin.org

At physiological concentrations, this modulation of membrane fluidity may influence the function of embedded proteins, such as ion channels and transporters. nih.gov However, at higher, pathophysiological concentrations, the effects become more pronounced and potentially detrimental. The accumulation of these acylcarnitine molecules can disrupt the normal packing of phospholipids, leading to a detergent-like effect that compromises membrane integrity. frontiersin.orgnih.gov This can result in increased membrane permeability, or "leakage," and in severe cases, complete membrane solubilization. nih.govfrontiersin.org

Implications for Specific Cellular Compartments:

Mitochondria: The inner mitochondrial membrane is the primary site of action for the carnitine shuttle system. mdpi.com An accumulation of 11-Trimethylaminoundecanoyl-L-carnitine within this membrane could theoretically disrupt the proton gradient that is essential for ATP synthesis. Increased permeability of the inner mitochondrial membrane can lead to uncoupling of oxidative phosphorylation, reduced energy production, and the release of pro-apoptotic factors. nih.gov Furthermore, the outer mitochondrial membrane's integrity is also crucial, and its disruption can trigger inflammatory signaling pathways.

Sarcoplasmic Reticulum: In muscle cells, the sarcoplasmic reticulum is vital for calcium homeostasis. The insertion of long-chain acylcarnitines into the sarcoplasmic reticulum membrane has been linked to alterations in calcium handling, which can contribute to arrhythmias in cardiac muscle. frontiersin.org

Plasma Membrane: The plasma membrane's integrity is fundamental for maintaining the intracellular environment. Disruption of the plasma membrane by high concentrations of long-chain acylcarnitines can lead to cell swelling and lysis. nih.gov

Research Findings on Long-Chain Acylcarnitines and Membrane Interactions:

| Research Finding | Implication for Membrane Integrity and Function |

| Long-chain acylcarnitines insert into phospholipid bilayers. nih.gov | Alters membrane structure and fluidity. frontiersin.org |

| Increased concentrations lead to detergent-like effects. frontiersin.orgnih.gov | Can cause membrane leakage and compromise barrier function. nih.gov |

| Affects the function of membrane-embedded proteins. nih.gov | Can modulate ion channel and transporter activity. nih.gov |

| High levels are associated with cellular stress and death. nih.gov | Can trigger apoptosis and necrosis. |

Analytical and Methodological Approaches for Investigating 11 Trimethylaminoundecanoyl L Carnitine

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analysis of acylcarnitines, enabling the separation of these compounds from complex biological matrices.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating acylcarnitines. nih.gov However, due to the physicochemical properties of these molecules, derivatization is often employed to enhance their detection and chromatographic behavior. nih.govnih.gov

One common strategy involves the use of derivatizing agents that react with the carboxyl group of the acylcarnitine. nih.gov For instance, 3-nitrophenylhydrazine (B1228671) (3NPH) can be used to derivatize acylcarnitines, which increases their signal intensity and allows for a linear elution from a reversed-phase column based on the carbon chain length. nih.govresearchgate.net This predictability in elution time aids in the identification of different acylcarnitine species. nih.gov Another derivatization agent, pentafluorophenacyl trifluoromethanesulfonate, has also been successfully used, with the resulting esters being amenable to detection by mass spectrometry. nih.govacs.org

The derivatization process typically involves mixing the sample with the derivatizing agent and a catalyst, followed by incubation to allow the reaction to complete. nih.gov The derivatized acylcarnitines can then be separated using a reversed-phase HPLC column, often with a gradient elution program to resolve the different chain lengths. nih.gov

Table 1: Common Derivatization Reagents for HPLC Analysis of Acylcarnitines interactive_table

| Reagent | Target Functional Group | Advantage |

|---|---|---|

| 3-nitrophenylhydrazine (3NPH) | Carboxyl | Increases signal intensity and provides linear elution based on chain length. nih.govresearchgate.net |

| Pentafluorophenacyl trifluoromethanesulfonate | Carboxyl | Enables sensitive detection by mass spectrometry. nih.govacs.org |

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the comprehensive analysis of acylcarnitines, including 11-trimethylaminoundecanoyl-L-carnitine. nih.govnih.gov This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. nih.gov

LC-MS/MS allows for the quantification of a wide range of acylcarnitine species, from short-chain to long-chain, in a single analysis. nih.govnih.gov The use of tandem mass spectrometry (MS/MS) is particularly advantageous as it can differentiate between isomeric and isobaric acylcarnitines, which is often not possible with direct infusion mass spectrometry. nih.govrestek.com The fragmentation of the precursor ion in the mass spectrometer produces characteristic product ions that are specific to the acylcarnitine structure, aiding in their identification and quantification. nih.govnih.gov For acylcarnitines, a common fragment ion at m/z 85 is often monitored. nih.govresearchgate.net

The development of LC-MS/MS methods often involves optimizing the chromatographic separation to resolve different acylcarnitine species and the mass spectrometric conditions to achieve high sensitivity and specificity. restek.com Both underivatized and derivatized acylcarnitines can be analyzed by LC-MS/MS. nih.govrestek.com While derivatization can improve sensitivity, methods for underivatized acylcarnitines offer the advantage of a simpler sample preparation workflow. restek.com

Isotopic Labeling Strategies for Metabolic Flux Analysis of Long-Chain Fatty Acids and Acylcarnitines

Isotopic labeling is a powerful tool for studying the metabolic fate of long-chain fatty acids and their conversion to acylcarnitines like 11-trimethylaminoundecanoyl-L-carnitine. nih.govnih.gov This technique involves introducing a stable isotope-labeled precursor, such as a fatty acid or carnitine, into a biological system and tracking its incorporation into downstream metabolites. nih.govyoutube.com

By using stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), researchers can distinguish between endogenous and exogenously supplied molecules. nih.gov For example, deuterium-labeled carnitine (d3-carnitine) has been used to monitor carnitine uptake and its subsequent conversion to acetylcarnitine in muscle tissue. nih.gov Similarly, ¹³C-labeled fatty acids can be used to trace their path through β-oxidation and their incorporation into the acylcarnitine pool. nih.gov

The analysis of the isotopically labeled metabolites is typically performed using mass spectrometry, which can differentiate between the labeled and unlabeled forms based on their mass-to-charge ratio. nih.gov This allows for the calculation of metabolic flux, providing insights into the rates of synthesis and breakdown of acylcarnitines under different physiological or pathological conditions. nih.gov

Spectroscopic Methods for Structural Elucidation of Metabolites in Enzymatic Assays

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable for the structural elucidation of metabolites, including acylcarnitines, that are produced in enzymatic assays. dntb.gov.uanih.govhilarispublisher.com

¹H-NMR spectroscopy can provide detailed information about the chemical structure of a molecule by analyzing the chemical shifts and coupling patterns of its protons. dntb.gov.uanih.gov This can be used to confirm the identity of a synthesized acylcarnitine standard or to identify an unknown metabolite produced in an enzymatic reaction. hilarispublisher.com For instance, the characteristic signals from the trimethylammonium group of the carnitine moiety can be readily identified in an NMR spectrum. nih.gov

In the context of enzymatic assays, NMR can be used to monitor the progress of a reaction in real-time by observing the disappearance of substrate signals and the appearance of product signals. researchgate.net This provides a non-invasive way to study enzyme kinetics and mechanism. Furthermore, NMR has been used to investigate the binding of long-chain acylcarnitines to mitochondrial carrier proteins, providing insights into their transport mechanism. nih.gov

Development of Enzyme-Coupled Assays for Carnitine Acyltransferase Activity in in vitro Systems

Enzyme-coupled assays are a common approach for measuring the activity of carnitine acyltransferases, the enzymes responsible for the synthesis of acylcarnitines. nih.gov These assays typically involve coupling the carnitine acyltransferase reaction to a second, indicator reaction that produces a readily detectable signal, such as a change in absorbance or fluorescence. nih.gov

For example, the activity of carnitine acetyltransferase (CrAT) can be measured spectrophotometrically by monitoring the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by the free coenzyme A (CoA) that is released in the reaction. nih.gov The reaction is initiated by the addition of L-carnitine, and the rate of color change is proportional to the enzyme activity. nih.gov

To study the activity of enzymes that act on long-chain acyl-CoAs, such as the one that would produce 11-trimethylaminoundecanoyl-L-carnitine, a similar principle can be applied. However, it is important to consider that the product, the long-chain acylcarnitine, can sometimes be further metabolized by other enzymes present in the in vitro system. nih.gov In such cases, inhibitors of these downstream enzymes may need to be included in the assay to ensure accurate measurement of the carnitine acyltransferase activity. nih.gov

Table 2: Components of a Typical Enzyme-Coupled Assay for Carnitine Acyltransferase interactive_table

| Component | Role |

|---|---|

| Acyl-CoA substrate | The acyl donor for the reaction. |

| L-carnitine | The acyl acceptor. |

| Carnitine acyltransferase | The enzyme being assayed. nih.gov |

| DTNB | A chromogenic reagent that reacts with the released CoA. nih.gov |

| Buffer | To maintain a stable pH. nih.gov |

Methodological Considerations for Sample Preparation in Biochemical Research

The quality and reliability of data from the analysis of 11-trimethylaminoundecanoyl-L-carnitine and other acylcarnitines are highly dependent on the sample preparation methods used. researchgate.netnih.gov The goal of sample preparation is to extract the analytes of interest from the complex biological matrix, remove interfering substances, and concentrate the sample for analysis. researchgate.net

For biological fluids like plasma or urine, a common first step is protein precipitation, often using a solvent such as methanol. nih.govrestek.com This is followed by centrifugation to remove the precipitated proteins. nih.gov For tissue samples, homogenization is required to break open the cells and release the metabolites. researchgate.netnih.gov

Solid-phase extraction (SPE) is a widely used technique for the selective isolation and purification of acylcarnitines. nih.govacs.org Cation-exchange SPE can be employed to capture the positively charged acylcarnitines, which can then be eluted with a suitable solvent. nih.govacs.org Liquid-liquid extraction (LLE) is another option for sample cleanup. researchgate.netnih.gov

Following extraction and cleanup, the sample may be concentrated by evaporation and then reconstituted in a solvent that is compatible with the analytical method. nih.govsigmaaldrich.com For methods involving derivatization, this step is performed after the initial extraction and before the final reconstitution. nih.govsigmaaldrich.com It is crucial to use internal standards, often isotopically labeled versions of the analytes, to correct for any losses during sample preparation and to ensure accurate quantification. nih.govsigmaaldrich.com

Table 3: Common Sample Preparation Steps for Acylcarnitine Analysis interactive_table

| Step | Purpose | Common Reagents/Techniques |

|---|---|---|

| Protein Precipitation | To remove proteins from biological fluids. nih.govrestek.com | Methanol, Acetonitrile nih.govrestek.com |

| Homogenization | To disrupt tissue and release metabolites. researchgate.netnih.gov | Mechanical homogenizer researchgate.net |

| Extraction | To isolate acylcarnitines from the sample matrix. researchgate.net | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) nih.govresearchgate.net |

| Derivatization | To improve detection and chromatographic properties. nih.gov | 3-NPH, Butanolic-HCl nih.govnih.gov |

Research Models and Experimental Systems for Studying 11 Trimethylaminoundecanoyl L Carnitine

In Vitro Cellular Models

In vitro models provide a controlled environment to study the specific cellular and molecular functions related to 11-Trimethylaminoundecanoyl-L-carnitine.

Cultured cell lines are a foundational tool for dissecting the pathways of acylcarnitine metabolism. Cell types such as human skin fibroblasts, myotubes, and cardiomyocytes are frequently employed. nih.govnih.gov Studies utilizing these cell lines often involve the use of labeled substrates to trace the metabolic fate of long-chain acylcarnitines. For instance, patient-derived skin fibroblasts are used to diagnose and study inborn errors of fatty acid oxidation by analyzing acylcarnitine profiles. nih.gov In the context of 11-Trimethylaminoundecanoyl-L-carnitine, these models would allow researchers to investigate its transport across the cell membrane and into the mitochondria, as well as its subsequent metabolism through β-oxidation. Researchers can manipulate these cell lines, for example, by silencing genes involved in carnitine transport, to understand the specific proteins involved in the uptake and processing of this compound.

Table 1: Cultured Cell Lines in Acylcarnitine Research

| Cell Line Type | Application in Acylcarnitine Research | Potential for Studying 11-Trimethylaminoundecanoyl-L-carnitine |

|---|---|---|

| Human Skin Fibroblasts | Diagnosis of fatty acid oxidation disorders, study of acylcarnitine profiles. nih.gov | Investigation of transport and metabolism in a human cell model. |

| C2C12 Myotubes | Study of muscle cell metabolism, myokine release in response to long-chain acylcarnitines. nih.gov | Understanding the impact on skeletal muscle energy metabolism and cell signaling. |

| Human iPSC-derived Cardiomyocytes | Modeling cardiac metabolism and the effects of acylcarnitine accumulation in heart cells. researchgate.net | Elucidating potential cardiotoxic effects and its role in cardiac energy provision. |

To directly assess the role of 11-Trimethylaminoundecanoyl-L-carnitine in mitochondrial bioenergetics, researchers utilize isolated mitochondrial preparations. These preparations, typically from tissues with high metabolic rates like heart, liver, and skeletal muscle, allow for the detailed study of fatty acid oxidation. nih.gov By providing isolated mitochondria with 11-Trimethylaminoundecanoyl-L-carnitine as a substrate, it is possible to measure oxygen consumption, ATP production, and the activity of enzymes within the β-oxidation pathway. nih.gov This model is critical for determining how efficiently this specific acylcarnitine is used as a fuel source and for identifying any potential inhibitory effects on mitochondrial respiration.

Primary cell cultures offer a more physiologically relevant system than immortalized cell lines for studying the role of acylcarnitines in specialized cellular functions.

Spermatozoa: The maturation and function of spermatozoa are highly dependent on energy metabolism. Studies have shown that carnitine and acylcarnitines are present in spermatozoa and the surrounding epididymal fluid, suggesting a role as an energy substrate. nih.govnih.gov Investigating the metabolism of 11-Trimethylaminoundecanoyl-L-carnitine in primary cultures of spermatozoa could elucidate its contribution to sperm motility and viability.

Oocytes: Oocyte maturation and early embryonic development are critically linked to lipid metabolism. nih.govnih.gov The addition of carnitines to culture media has been shown to improve oocyte quality by enhancing mitochondrial function. nih.govnih.gov Primary oocyte cultures provide a platform to study how 11-Trimethylaminoundecanoyl-L-carnitine is utilized as an energy source during this critical developmental window.

Hair Follicles: While direct research is limited, the use of acylcarnitines in dermatological preparations for improving hair growth has been proposed. google.com In vitro culture of human hair follicles could be a valuable model to explore the potential effects of 11-Trimethylaminoundecanoyl-L-carnitine on the hair growth cycle and follicle metabolism. nih.govnih.gov

Ex Vivo Tissue Preparations for Metabolic Investigations

Ex vivo tissue preparations, such as isolated perfused organs or tissue slices, bridge the gap between in vitro and in vivo studies. These models maintain the tissue architecture and cellular heterogeneity, allowing for the investigation of metabolic processes in a more integrated system. For example, a perfused heart or muscle preparation could be used to study the uptake, metabolism, and physiological effects of 11-Trimethylaminoundecanoyl-L-carnitine under controlled conditions, mimicking physiological or pathological states. Acylcarnitine profiling in various tissues like the liver, heart, and muscle from animal models provides insight into tissue-specific metabolic alterations. plos.orgnih.gov

Non-Human In Vivo Animal Models for Systemic Metabolic Research (e.g., mouse, rat models)

Animal models are indispensable for understanding the systemic effects of 11-Trimethylaminoundecanoyl-L-carnitine on whole-body metabolism. Mouse and rat models are commonly used to study acylcarnitine metabolism in the context of health and disease. mdpi.comcapes.gov.br These studies can involve the administration of the compound to observe its distribution, metabolism, and excretion, as well as its impact on various physiological parameters. For instance, studies in cold-acclimated rats have shown changes in the body's carnitine pool and an increase in acylcarnitine levels in striated muscle, indicating a shift in fatty acid metabolism. capes.gov.br

To gain deeper insights into the specific pathways involving long-chain acylcarnitines, researchers employ genetically modified animal models. These models often have alterations in genes encoding for enzymes or transporters involved in carnitine and fatty acid metabolism.

Table 2: Genetically Modified Animal Models in Acylcarnitine Research

| Model | Genetic Modification | Relevance to Acylcarnitine Research | Potential Application for 11-Trimethylaminoundecanoyl-L-carnitine |

|---|---|---|---|

| VLCAD-deficient mouse | Knockout of the very-long-chain acyl-CoA dehydrogenase gene. nih.gov | Studies the consequences of impaired long-chain fatty acid oxidation and the accumulation of long-chain acylcarnitines. nih.gov | Investigating the pathological consequences of its accumulation. |

| CACT-deficient mouse | Knockout of the carnitine-acylcarnitine translocase gene. diabetesjournals.org | Elucidates the role of this transporter in moving long-chain acylcarnitines across the mitochondrial membrane. diabetesjournals.org | Determining if it is a substrate for CACT and the effects of its impaired transport. |

These genetically engineered models are powerful tools for dissecting the precise role of 11-Trimethylaminoundecanoyl-L-carnitine in complex metabolic networks and for understanding its contribution to the pathophysiology of metabolic diseases.

Dietary Manipulation Models for Altering Acylcarnitine Profiles

Dietary interventions serve as crucial models for understanding the in-vivo dynamics of acylcarnitines, including long-chain species like 11-trimethylaminoundecanoyl-L-carnitine. By altering substrate availability, these models help elucidate the metabolic flexibility and potential dysregulation of fatty acid oxidation.

Studies involving patients with long-chain fatty acid oxidation disorders (LC-FAODs) have demonstrated the profound impact of diet on plasma acylcarnitine levels. A controlled low-fat diet, supplemented with medium-chain triglycerides (MCT), has been shown to lower plasma long-chain acylcarnitines in these patients. nih.gov In one study, a controlled breakfast meal decreased disease-specific acylcarnitine species by approximately 60% from fasting levels. nih.gov This suggests that dietary composition directly influences the production and clearance of these metabolites.

Fasting and feeding cycles are fundamental dietary manipulations that significantly alter acylcarnitine profiles. In individuals with LC-FAODs, acylcarnitine species are typically higher after an overnight fast, a state that promotes lipolysis and fatty acid oxidation. nih.gov Conversely, feeding suppresses the levels of these metabolites. nih.gov This dynamic relationship underscores the importance of standardized sample collection times in clinical and research settings to ensure accurate interpretation of acylcarnitine data. nih.gov

The type of dietary fat is also a critical variable. Research in patients with long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency (LCHADD) has indicated a positive correlation between the intake of long-chain fats and fasting acylcarnitine levels, while MCT intake showed a negative correlation. nih.gov Furthermore, studies in overweight individuals have shown that a 12-week low-calorie diet can lead to an increase in plasma medium- and long-chain acylcarnitines, which correlated with a decrease in visceral fat.

These dietary manipulation models are indispensable for investigating the metabolic pathways involving long-chain acylcarnitines. While specific data for 11-trimethylaminoundecanoyl-L-carnitine is not explicitly detailed in the reviewed literature, the principles derived from studies on analogous long-chain acylcarnitines provide a strong framework for predicting its response to dietary changes.

Table 1: Impact of Dietary Interventions on Long-Chain Acylcarnitine Profiles

| Dietary Intervention | Model System | Key Findings on Long-Chain Acylcarnitines |

| Low-Fat Diet with MCT | Patients with LC-FAODs | Lowered plasma long-chain acylcarnitines. nih.gov |

| Fasting vs. Feeding | Patients with LC-FAODs | Levels are higher after an overnight fast and decrease after feeding. nih.gov |

| Low-Calorie Diet | Overweight Subjects | Increased plasma levels of medium- and long-chain acylcarnitines after 12 weeks. |

| High-Fat Diet | Obese Mice | L-carnitine supplementation in the context of a high-fat diet reduced several metabolic syndrome markers. |

This table is generated based on findings for long-chain acylcarnitines in general, as specific data for 11-Trimethylaminoundecanoyl-L-carnitine was not available in the reviewed literature.

Microbiota-Related Studies on Carnitine Degradation and Metabolite Production

The gut microbiota plays a pivotal role in the metabolism of L-carnitine and its acylated derivatives, including long-chain acylcarnitines. Research in this area has uncovered a complex interplay between dietary carnitine, microbial enzymatic activities, and the production of various metabolites.

A significant focus of microbiota-related studies has been the conversion of L-carnitine to trimethylamine (B31210) (TMA), which is subsequently oxidized in the liver to trimethylamine-N-oxide (TMAO), a metabolite linked to cardiovascular disease. nih.govmeatscience.org This metabolic pathway is entirely dependent on the gut microbiota, as eukaryotes cannot catabolize L-carnitine. nih.gov Studies have shown that omnivorous individuals produce significantly more TMAO from dietary L-carnitine than vegans or vegetarians, indicating that long-term dietary patterns shape the gut microbial community's capacity for this conversion. nih.govpace-cme.org This process is inducible; for instance, chronic dietary L-carnitine supplementation in mice alters the cecal microbial composition and enhances TMA/TMAO synthesis. nih.gov

While much of the focus has been on TMAO, the broader metabolism of acylcarnitines by gut bacteria is also an active area of research. Some bacterial species, such as Pseudomonas aeruginosa, can utilize O-acylcarnitines as a sole source of carbon, nitrogen, and energy. asm.org This bacterium possesses hydrolases that can cleave the ester bond of acylcarnitines, releasing free carnitine and a fatty acid. nih.gov Interestingly, the processing of acylcarnitines by P. aeruginosa differs based on the length of the fatty acid chain. Short-chain acylcarnitines are transported into the bacterial cell and hydrolyzed intracellularly, whereas medium- and long-chain acylcarnitines are believed to be hydrolyzed extracellularly before the free carnitine is transported. nih.gov

Furthermore, studies on inflammatory bowel disease (IBD) have revealed a connection between gut dysbiosis, characterized by an increase in Enterobacteriaceae, and elevated levels of intestinal carnitine and acylcarnitines. nih.gov This suggests that in certain disease states, the host's ability to absorb these compounds is altered, leading to their accumulation in the gut lumen where they can be metabolized by bacteria. nih.govasm.org In fact, the abundance of bacterial genes involved in carnitine metabolism (the cai operon) has been positively correlated with dysbiosis in IBD. nih.gov

While direct studies on the microbial metabolism of 11-trimethylaminoundecanoyl-L-carnitine are not prominent in the literature, the existing research on long-chain acylcarnitines provides a solid foundation. It is plausible that this compound can be hydrolyzed by gut bacterial enzymes, releasing undecanoic acid and L-carnitine, which can then be further metabolized by the microbial community.

Table 2: Bacterial Genera and Their Role in Carnitine and Acylcarnitine Metabolism

| Bacterial Genus/Group | Metabolic Capability | Significance |

| Pseudomonas | Can utilize acylcarnitines as a sole carbon and nitrogen source; possesses acylcarnitine hydrolases. asm.orgnih.gov | Model organism for understanding bacterial degradation of acylcarnitines. |

| Enterobacteriaceae | Possess the cai operon for anaerobic carnitine metabolism. nih.gov | Increased abundance in IBD is correlated with higher intestinal acylcarnitine levels. nih.gov |

| Various gut microbes | Convert L-carnitine to trimethylamine (TMA). nih.govmeatscience.org | TMA is a precursor to the pro-atherogenic metabolite TMAO. nih.govmeatscience.org |

| Acinetobacter | Can metabolize L-carnitine and L-O-acylcarnitines, forming trimethylamine. oup.com | Demonstrates bacterial degradation of the carbon backbone of carnitine. oup.com |

This table summarizes findings on the microbial metabolism of carnitine and acylcarnitines in general, as specific data for 11-Trimethylaminoundecanoyl-L-carnitine was not available in the reviewed literature.

Emerging Research Frontiers and Theoretical Considerations for 11 Trimethylaminoundecanoyl L Carnitine

Exploration of Undecanoic Acid-Specific Acylcarnitine Metabolic Pathways

While the general pathway for the formation of long-chain acylcarnitines is well-established, the specific metabolic fate of undecanoic acid (a medium-chain fatty acid with 11 carbons) into 11-trimethylaminoundecanoyl-L-carnitine and its subsequent roles are areas of active investigation. The process begins with the activation of undecanoic acid to undecanoyl-CoA by acyl-CoA synthetases. Subsequently, carnitine palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane, catalyzes the esterification of undecanoyl-CoA to L-carnitine, forming 11-trimethylaminoundecanoyl-L-carnitine.

This acylcarnitine is then transported across the inner mitochondrial membrane by the carnitine/acylcarnitine translocase in exchange for a molecule of free carnitine. Within the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) reverses the process, converting 11-trimethylaminoundecanoyl-L-carnitine back to undecanoyl-CoA and freeing L-carnitine. The regenerated undecanoyl-CoA can then enter the β-oxidation spiral to produce acetyl-CoA, which fuels the Krebs cycle for ATP production.

Theoretical considerations suggest that the metabolism of odd-chain fatty acids like undecanoic acid can have unique downstream effects compared to even-chain fatty acids. The final round of β-oxidation of undecanoyl-CoA yields propionyl-CoA in addition to acetyl-CoA. Propionyl-CoA can be converted to succinyl-CoA, an intermediate of the Krebs cycle, thus having an anaplerotic effect. The specific pathways governing the flux of undecanoic acid through these steps and the regulatory mechanisms involved are subjects of ongoing research.

Comparative Analysis of Long-Chain Acylcarnitine Species in Distinct Biological Contexts

The physiological and pathophysiological effects of acylcarnitines are highly dependent on the length of their acyl chain. Long-chain acylcarnitines (LCACs), such as palmitoylcarnitine (C16) and oleoylcarnitine (C18:1), have been implicated in cellular dysfunction, including the induction of insulin (B600854) resistance, inflammation, and cardiac arrhythmias when they accumulate to excessive levels. 11-trimethylaminoundecanoyl-L-carnitine, with its 11-carbon chain, falls into the category of long-chain acylcarnitines and is thus theoretically capable of exerting similar effects.

Comparative studies analyzing the impact of different LCAC species are crucial for understanding their specific roles in various biological contexts. For instance, the degree to which 11-trimethylaminoundecanoyl-L-carnitine contributes to lipotoxicity compared to more abundant saturated and unsaturated LCACs is an important area of investigation. Such analyses would involve treating various cell types (e.g., cardiomyocytes, skeletal muscle cells, pancreatic β-cells) with equimolar concentrations of different LCACs and assessing downstream effects on cellular signaling, mitochondrial function, and gene expression.

| Acylcarnitine Species | Acyl Chain Length | Saturation | Known/Theoretical Biological Impact |

| 11-Trimethylaminoundecanoyl-L-carnitine | C11 | Saturated | Competitive inhibitor of CACT, potential for lipotoxicity |

| Palmitoylcarnitine | C16 | Saturated | Associated with insulin resistance, apoptosis, and cardiac dysfunction |

| Oleoylcarnitine | C18 | Monounsaturated | Implicated in cellular signaling and has been linked to both beneficial and detrimental effects depending on the context |

| Stearoylcarnitine | C18 | Saturated | Contributes to the LCAC pool and may have similar lipotoxic effects as palmitoylcarnitine |

Novel Enzymatic Activities Involved in the Interconversion or Degradation of 11-Trimethylaminoundecanoyl-L-carnitine

The primary enzymes involved in the formation and breakdown of 11-trimethylaminoundecanoyl-L-carnitine are the carnitine acyltransferases (CPT1 and CPT2). However, the existence of other enzymes that may act on this molecule, particularly under conditions of metabolic stress, is a frontier of research. For instance, the potential for hydrolysis of 11-trimethylaminoundecanoyl-L-carnitine back to undecanoic acid and L-carnitine by esterases in various cellular compartments has not been extensively studied.

Furthermore, the possibility of other modifications to the 11-trimethylaminoundecanoyl-L-carnitine molecule, such as hydroxylation or other enzymatic alterations, could represent novel regulatory mechanisms or detoxification pathways. Identifying and characterizing such enzymatic activities would provide a more complete picture of acylcarnitine metabolism and its regulation.

Development of 11-Trimethylaminoundecanoyl-L-carnitine as a Research Probe or Chemical Tool

The established role of 11-trimethylaminoundecanoyl-L-carnitine as a competitive inhibitor of the carnitine/acylcarnitine translocase makes it an invaluable research tool. By specifically blocking the transport of long-chain acylcarnitines into the mitochondria, it allows researchers to investigate the consequences of impaired fatty acid oxidation in a controlled manner.

Applications as a Research Probe:

Studying the Pathophysiology of Fatty Acid Oxidation Disorders: It can be used in cell culture and isolated mitochondria to mimic the biochemical defects seen in genetic disorders of the carnitine shuttle, such as CACT deficiency and CPT2 deficiency.

Investigating the Mechanisms of Lipotoxicity: By inducing the accumulation of cytosolic long-chain acyl-CoAs and acylcarnitines, it can be used to study the downstream signaling pathways leading to insulin resistance, inflammation, and apoptosis.

Elucidating the Role of Fatty Acid Metabolism in Cancer: As many cancer cells exhibit altered metabolic phenotypes, including a reliance on fatty acid oxidation, 11-trimethylaminoundecanoyl-L-carnitine can be used to probe the importance of this pathway for cancer cell proliferation and survival.

Exploring the Regulation of the Carnitine Shuttle: Its use as a competitive inhibitor can help in the characterization of the kinetic properties of the carnitine/acylcarnitine translocase and in the screening for novel activators or inhibitors of this transporter.

Integration of Metabolomics and Proteomics Data for Systems-Level Understanding of Acylcarnitine Biology

A systems-level understanding of the roles of 11-trimethylaminoundecanoyl-L-carnitine and other acylcarnitines requires the integration of multiple omics datasets. Metabolomics can provide a comprehensive profile of the changes in the acylcarnitine pool and other related metabolites in response to various stimuli or in different disease states. Proteomics, on the other hand, can identify changes in the expression and post-translational modification of proteins involved in fatty acid metabolism and related pathways.

By combining these approaches, researchers can build comprehensive models of acylcarnitine biology. For example, a study might use 11-trimethylaminoundecanoyl-L-carnitine to inhibit fatty acid oxidation in a cellular model and then perform metabolomics to identify the resulting metabolic bottlenecks and alternative pathways that become active. Concurrently, proteomics could reveal changes in the abundance of enzymes and regulatory proteins, providing mechanistic insights into the cellular response to impaired fatty acid metabolism. This integrated approach is essential for moving beyond a reductionist view and understanding the complex network of interactions that govern acylcarnitine homeostasis.

| Omics Approach | Information Gained | Potential Application in 11-Trimethylaminoundecanoyl-L-carnitine Research |

| Metabolomics | Comprehensive profiling of acylcarnitines, organic acids, amino acids, and other small molecules. | To identify the specific metabolic perturbations caused by the inhibition of CACT by 11-trimethylaminoundecanoyl-L-carnitine. |

| Proteomics | Identification and quantification of proteins and their post-translational modifications. | To uncover changes in the expression of metabolic enzymes and signaling proteins in response to treatment with 11-trimethylaminoundecanoyl-L-carnitine. |

| Integrated Multi-omics | A holistic view of the cellular response to metabolic stress. | To build predictive models of how cells adapt to impaired fatty acid oxidation and to identify potential therapeutic targets. |

Q & A

Basic Research Questions

Q. How can researchers accurately identify and quantify 11-Trimethylaminoundecanoyl-L-carnitine in biological samples?

- Methodological Answer : Utilize ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) for high sensitivity and specificity. Sample preparation should include protein precipitation (e.g., acetonitrile-based methods) and solid-phase extraction to minimize matrix interference. Deuterated analogs (e.g., d3-labeled acylcarnitines) are recommended as internal standards to correct for ion suppression/enhancement . Validate the method using calibration curves with spiked matrices and assess precision, accuracy, and limits of detection (LOD ≤ 1 nM) .

Q. What are the key considerations for ensuring reproducibility in preclinical studies involving this compound?

- Methodological Answer : Adhere to NIH guidelines for reporting experimental conditions, including animal strain, dosing regimen, and sample collection timelines. Standardize protocols for tissue homogenization and metabolite extraction (e.g., methanol:water solvent systems). Include detailed statistical parameters (e.g., ANOVA with post-hoc tests, effect sizes) and power analysis to justify sample sizes. Report intra- and inter-assay variability to strengthen reliability .

Q. Which analytical techniques are optimal for structural confirmation of 11-Trimethylaminoundecanoyl-L-carnitine?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for backbone characterization and high-resolution mass spectrometry (HR-MS) to confirm the molecular formula. For stereochemical analysis, use chiral chromatography with polar stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) and compare retention times to authentic standards .

Advanced Research Questions

Q. How can conflicting data on the metabolic role of 11-Trimethylaminoundecanoyl-L-carnitine in mitochondrial β-oxidation be resolved?

- Methodological Answer : Perform isotopic tracer studies (e.g., ¹³C-labeled substrates) to track flux through β-oxidation pathways. Use CRISPR-Cas9 knockout models of carnitine palmitoyltransferase (CPT) enzymes to assess substrate specificity. Validate findings with orthogonal assays, such as enzymatic activity measurements and transcriptomic profiling of β-oxidation genes .

Q. What strategies mitigate variability in tissue-specific accumulation of this compound?

- Methodological Answer : Conduct tissue distribution studies using quantitative whole-body autoradiography (QWBA) or LC-MS/MS. Normalize data to tissue weight and adjust for lipid content (e.g., gravimetric analysis). Account for inter-individual variability by stratifying results by sex, age, and genetic polymorphisms in carnitine transporters (e.g., OCTN2) .

Q. How should researchers design experiments to investigate the compound’s interaction with membrane transporters?

- Methodological Answer : Use in vitro models (e.g., transfected HEK293 cells expressing OCTN2 or ATP-binding cassette transporters) for uptake assays. Apply competitive inhibition studies with known substrates (e.g., L-carnitine) and calculate kinetic parameters (Km, Vmax) via Michaelis-Menten modeling. Confirm in vivo relevance using pharmacokinetic studies in transporter-deficient rodents .

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?

- Methodological Answer : Employ nonlinear regression models (e.g., four-parameter logistic curves) to estimate EC50 values. Use Bayesian hierarchical models to account for batch effects in multi-center studies. Include sensitivity analyses to test robustness against outliers and missing data .

Data Interpretation & Reporting

Q. How should researchers address discrepancies in tissue-specific metabolite concentrations across studies?

- Methodological Answer : Conduct meta-analyses with standardized normalization methods (e.g., per mg protein or DNA). Adjust for methodological differences (e.g., extraction efficiency, ionization suppression in MS) by harmonizing protocols. Use public databases (e.g., HMDB) to compare baseline acylcarnitine levels .

Q. What validation steps are critical when developing novel assays for this compound?

- Methodological Answer : Perform spike-and-recovery experiments in relevant matrices (e.g., plasma, liver homogenate) at low, medium, and high concentrations. Assess cross-reactivity with structurally similar acylcarnitines (e.g., lauroyl-/myristoyl-L-carnitine) using selectivity panels. Validate against gold-standard methods (e.g., isotope dilution assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.